PBI-4050 (PBI-4050) is a small-molecule compound with demonstrated anti-fibrotic, anti-inflammatory, and anti-proliferative properties. [, , , , , , , , , , , , , , , , , , , , , , , ] It acts as a dual modulator of G protein-coupled receptors (GPCRs), functioning as an agonist of GPR40 and an antagonist of GPR84. [, , ] PBI-4050 has been investigated for its therapeutic potential in various preclinical models of diseases characterized by fibrosis, inflammation, and metabolic dysregulation. [, , , , , , , , , , , , , , , , , , , , , , , ]
PBI-4050 primarily exerts its effects through modulation of two GPCRs: GPR40 and GPR84. [, , ]
GPR40 Agonism: PBI-4050 activates GPR40, which is primarily expressed in pancreatic beta cells and plays a role in glucose-stimulated insulin secretion. [] This activation contributes to its potential anti-diabetic effects observed in some studies. [, ]
GPR84 Antagonism: PBI-4050 acts as an antagonist of GPR84, a receptor involved in inflammatory responses and implicated in the pathogenesis of fibrosis. [, , ] By blocking GPR84, PBI-4050 may suppress inflammatory signaling cascades and reduce the activation of fibroblasts, key players in fibrosis development.
Idiopathic Pulmonary Fibrosis (IPF): PBI-4050 reduced lung fibrosis, improved lung function, and attenuated the expression of pro-fibrotic markers in animal models of IPF. [, , ] In a human lung tissue model, it decreased fibrosis-associated gene expression and collagen deposition. []
Diabetic Nephropathy: PBI-4050 ameliorated diabetic nephropathy in a mouse model by improving glycemic control, reducing renal fibrosis, inhibiting macrophage infiltration, and suppressing oxidative stress. [, ]
Liver Fibrosis: PBI-4050 demonstrated anti-fibrotic effects in both carbon tetrachloride- and bile duct ligation-induced liver fibrosis models. [] It reduced collagen deposition, suppressed the expression of pro-fibrotic factors, and modulated the LKB1/AMPK/mTOR pathway in hepatic stellate cells. [, , , ]
Pulmonary Hypertension: In a rat model of heart failure-induced pulmonary hypertension, PBI-4050 reduced pulmonary artery pressure, right ventricular hypertrophy, and lung fibrosis. [, , , ]
Metabolic Syndrome: PBI-4050 improved glucose metabolism, reduced serum triglycerides and insulin levels, and increased serum adiponectin levels in a mouse model of metabolic syndrome. [] It also showed beneficial effects on liver steatosis and ballooning in models of obesity and metabolic syndrome. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5